molecular formula C18H18N2O3 B3032556 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline CAS No. 228559-82-8

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline

Cat. No. B3032556
CAS RN: 228559-82-8
M. Wt: 310.3 g/mol
InChI Key: BXVUWRXAXZVIOJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Base-Catalyzed Reactions : It acts as a base catalyst in reactions involving cyclopropanecarboxylic acid and alcohol esters, leading to high yields .
  • Potassium Formation : It catalyzes the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .

Scientific Research Applications

  • VEGFR-2 Receptor Tyrosine Kinase Inhibitors : A study by Garofalo et al. (2011) designed and synthesized derivatives of 6,7-dimethoxyquinazoline, substituted at the 4-position with aniline, N-methylaniline, and aryloxy entities. These compounds targeted EGFR and VEGFR-2 tyrosine kinases and showed selective inhibition of the VEGFR-2 enzyme, with potential implications in cancer treatment (Garofalo et al., 2011).

  • Synthesis of Marine Alkaloids : Álvarez et al. (1998) described the conversion of 6,7-Dimethoxy-4-methylquinoline into marine alkaloid isobatzelline B, which was significant for being the first total synthesis of an alkaloid containing a methylthio substituent (Álvarez et al., 1998).

  • Antihypoxic Activity : Ukrainets et al. (2014) investigated the antihypoxic actions of derivatives synthesized from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds showed high antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).

  • Antibacterial Properties Against Tuberculosis : Asquith et al. (2019) screened a series of 4-anilinoquinolines and quinazolines, identifying novel inhibitors of Mycobacterium tuberculosis. This research highlighted the potential of 6,7-dimethoxyquinoline derivatives as antibacterial agents (Asquith et al., 2019).

  • Immunosuppressive Activity : Liu et al. (2009) synthesized a series of quinoline derivatives, including 5,7-dimethoxyquinolin-4-yl derivatives, which showed significant immunosuppressive activity. This study explored their potential use in immunomodulation (Liu et al., 2009).

Safety and Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information .

properties

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVUWRXAXZVIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619532
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline

CAS RN

228559-82-8
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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